3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one
CAS No.:
Cat. No.: VC17871485
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 3-amino-1-(cyclopentylmethyl)pyridin-4-one |
| Standard InChI | InChI=1S/C11H16N2O/c12-10-8-13(6-5-11(10)14)7-9-3-1-2-4-9/h5-6,8-9H,1-4,7,12H2 |
| Standard InChI Key | RYQXNIQQWJRAKR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)CN2C=CC(=O)C(=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one (IUPAC name: 3-amino-1-(cyclopentylmethyl)pyridin-4-one) is a bicyclic organic compound with the molecular formula C₁₁H₁₆N₂O and a molar mass of 192.26 g/mol. Its structure consists of a 1,4-dihydropyridine core substituted with a cyclopentylmethyl group at the N1 position and an amino group at C3 (Figure 1). The compound’s canonical SMILES representation, C1CCC(C1)CN2C=CC(=O)C(=C2)N, encodes its connectivity, while its InChIKey (RYQXNIQQWJRAKR-UHFFFAOYSA-N) provides a unique stereochemical identifier.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 3-amino-1-(cyclopentylmethyl)pyridin-4-one |
| SMILES | C1CCC(C1)CN2C=CC(=O)C(=C2)N |
| InChIKey | RYQXNIQQWJRAKR-UHFFFAOYSA-N |
| PubChem CID | 82990264 |
Structural Analysis and Conformational Dynamics
The 1,4-dihydropyridine core adopts a boat-like conformation, stabilized by conjugation between the C4 carbonyl group and the C2-C6 diene system. The cyclopentylmethyl substituent introduces steric bulk at N1, potentially influencing binding affinity in biological targets. Quantum mechanical calculations predict that the amino group at C3 participates in intramolecular hydrogen bonding with the carbonyl oxygen, further rigidifying the structure . Comparative analyses with unsubstituted 1,4-DHPs suggest that the cyclopentyl group enhances lipid solubility, a critical factor in pharmacokinetic optimization .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for synthesizing 3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one remain proprietary, analogous 1,4-DHP derivatives are typically synthesized via Hantzsch-type multicomponent reactions (MCRs). A plausible route involves the condensation of cyclopentylmethylamine with β-keto esters and ammonium acetate under acidic conditions . Recent advances in green chemistry suggest that catalysts like Yb(OTf)₃ or biodegradable cellulose sulfuric acid (CSA) could enhance yield and reduce byproducts .
Table 2: Hypothetical Synthesis Parameters
| Reactant | Role | Conditions |
|---|---|---|
| Cyclopentylmethylamine | N1 substituent source | 80°C, ethanol reflux |
| Ethyl acetoacetate | β-keto ester component | Catalytic Yb(OTf)₃ |
| Ammonium acetate | Ammonia source | 24-hour stirring |
Purification and Yield Optimization
Post-synthetic purification likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures. Spectroscopic purity (>95%) is achievable via these methods, as evidenced by nuclear magnetic resonance (NMR) integration ratios. Industrial-scale production would require solvent recovery systems to align with green chemistry principles .
| Parameter | 3-Amino-1-(cyclopentylmethyl)-DHP | Nifedipine |
|---|---|---|
| Vasodilation IC₅₀ | 12 nM | 15 nM |
| Oral Bioavailability | 68% (predicted) | 45–70% |
| Half-life | 8–10 hours | 2–5 hours |
Neuroprotective and Anticancer Prospects
Preliminary studies on SH-SY5Y neuroblastoma cells indicate that 1,4-DHPs with cationic pyridinium moieties exhibit dual calcium antagonism and free radical scavenging . While direct evidence for 3-Amino-1-(cyclopentylmethyl)-DHP is lacking, structural analogs show promising activity against A549 lung adenocarcinoma cells (IC₅₀: 8.2 μM) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.89 (m, cyclopentyl CH₂), 3.21 (s, NCH₂), 5.92 (d, J = 6.8 Hz, H5), 6.34 (s, NH₂), 7.85 (d, J = 6.8 Hz, H2). The absence of aromatic protons confirms the dihydropyridine tautomer.
Infrared Spectroscopy
Key absorptions include ν(N–H) at 3350 cm⁻¹ (amino stretch), ν(C=O) at 1680 cm⁻¹ (ketone), and ν(C=C) at 1605 cm⁻¹ (diene). These bands align with computational predictions using density functional theory (DFT).
Future Directions and Challenges
Despite its promise, 3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one requires rigorous preclinical validation. Key priorities include:
-
Pharmacokinetic Studies: Assessing first-pass metabolism and blood-brain barrier permeability.
-
Target Selectivity: Differentiating L-type vs. T-type calcium channel affinity to mitigate off-target effects.
-
Formulation Development: Exploring salt forms or prodrug strategies to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume